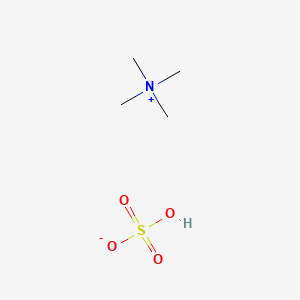
四甲基氢硫酸铵
描述
Tetramethylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula (CH₃)₄NHSO₄. It is known for its crystalline form and is often used in various chemical applications due to its unique properties. This compound is particularly noted for its role as a phase transfer catalyst and its ability to exhibit ferroelectricity within a specific temperature range .
科学研究应用
Tetramethylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in polymer synthesis and other organic reactions.
Medicine: While not directly used as a drug, it serves as a reagent in the synthesis of pharmaceutical intermediates.
作用机制
Target of Action
Tetramethylammonium hydrogen sulfate primarily targets nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in neurotransmission in both sympathetic and parasympathetic ganglia .
Mode of Action
The compound interacts with its targets in a two-step process. Initially, it stimulates the receptors, leading to an increase in neurotransmission . Following this, it blocks the receptors, thereby inhibiting neurotransmission . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Biochemical Pathways
Its role as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (gc-ms) applications suggests that it may influence a variety of biochemical reactions .
Pharmacokinetics
Its use in chemical synthesis and pharmacological research indicates that it likely has properties that allow it to interact effectively with biological systems .
Result of Action
In terms of molecular and cellular effects, Tetramethylammonium hydrogen sulfate’s action on nicotinic and muscarinic ACh receptors can lead to changes in neurotransmission . In skeletal muscle, it initially causes fasciculations, then paralysis, as a result of the depolarization from stimulation of nicotinic ACh receptors .
Action Environment
It’s worth noting that crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °c to 40 °c .
生化分析
Biochemical Properties
Tetramethylammonium hydrogen sulfate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) applications, aiding in the identification and quantification of biomolecules . The interactions between tetramethylammonium hydrogen sulfate and biomolecules are primarily ionic, involving the quaternary ammonium group and the sulfate anion.
Cellular Effects
Tetramethylammonium hydrogen sulfate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, tetramethylammonium hydrogen sulfate can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting downstream pathways .
Molecular Mechanism
The molecular mechanism of tetramethylammonium hydrogen sulfate involves its interaction with biomolecules at the molecular level. The quaternary ammonium group can bind to negatively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, tetramethylammonium hydrogen sulfate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylammonium hydrogen sulfate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tetramethylammonium hydrogen sulfate can maintain its stability under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to tetramethylammonium hydrogen sulfate in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of tetramethylammonium hydrogen sulfate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, tetramethylammonium hydrogen sulfate can cause toxic effects, including respiratory failure and systemic toxicity . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological functions. It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
Tetramethylammonium hydrogen sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can participate in the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic processes.
Transport and Distribution
The transport and distribution of tetramethylammonium hydrogen sulfate within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through carrier-mediated transport and simple diffusion . Once inside the cells, tetramethylammonium hydrogen sulfate can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.
Subcellular Localization
Tetramethylammonium hydrogen sulfate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences. The subcellular localization of tetramethylammonium hydrogen sulfate is crucial for its role in regulating cellular processes and maintaining cellular homeostasis.
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium hydrogen sulfate can be synthesized through the reaction of tetramethylammonium hydroxide with sulfuric acid. The reaction typically proceeds as follows: [ (CH₃)₄NOH + H₂SO₄ \rightarrow (CH₃)₄NHSO₄ + H₂O ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of tetramethylammonium hydrogen sulfate involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then crystallized and purified to meet industrial standards .
化学反应分析
Types of Reactions: Tetramethylammonium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Acid-Base Reactions: As a hydrogen sulfate salt, it can act as an acid in reactions with bases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and hydroxides.
Bases: Strong bases like sodium hydroxide can react with tetramethylammonium hydrogen sulfate to form tetramethylammonium hydroxide and sodium sulfate.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted ammonium salts can be formed.
Neutralization Products: Reactions with bases typically yield tetramethylammonium hydroxide and corresponding salts.
相似化合物的比较
Tetramethylammonium Chloride: Similar in structure but differs in its anion, making it more suitable for different types of reactions.
Tetramethylammonium Hydroxide: Used primarily as a strong base in organic synthesis.
Tetraethylammonium Hydrogen Sulfate: Similar in function but with ethyl groups instead of methyl groups, affecting its solubility and reactivity.
Uniqueness: Tetramethylammonium hydrogen sulfate is unique due to its specific combination of the tetramethylammonium cation and hydrogen sulfate anion, which imparts distinct properties such as ferroelectricity and its effectiveness as a phase transfer catalyst .
属性
IUPAC Name |
hydrogen sulfate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYPCUOWWOADE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230376 | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80526-82-5 | |
| Record name | Tetramethylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


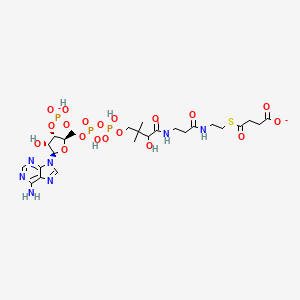
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)

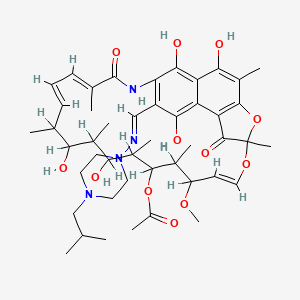

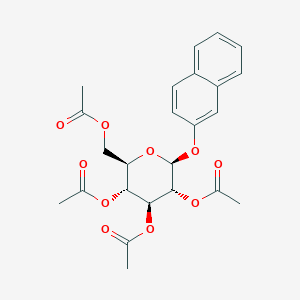
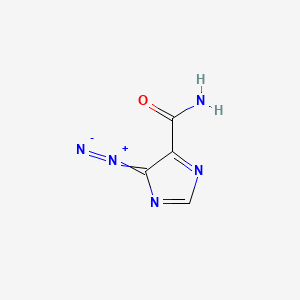


![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
